Pentanoic acid, 5,5'-thiobis-
Description
Structure
3D Structure
Properties
CAS No. |
10341-17-0 |
|---|---|
Molecular Formula |
C10H18O4S |
Molecular Weight |
234.31 g/mol |
IUPAC Name |
5-(4-carboxybutylsulfanyl)pentanoic acid |
InChI |
InChI=1S/C10H18O4S/c11-9(12)5-1-3-7-15-8-4-2-6-10(13)14/h1-8H2,(H,11,12)(H,13,14) |
InChI Key |
ACAYZXFEFNEADF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCSCCCCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for Pentanoic Acid, 5,5 Thiobis
Strategic Approaches to the Synthesis of Pentanoic acid, 5,5'-thiobis-
The synthesis of dicarboxylic acids, such as Pentanoic acid, 5,5'-thiobis-, can be achieved through various strategic routes, often involving multi-step processes. These methods are designed to construct the carbon skeleton and introduce the necessary functional groups with high efficiency and selectivity.
Multi-Step Organic Synthesis Routes for Dicarboxylic Acids
The construction of dicarboxylic acids often begins with simpler, readily available starting materials. A common strategy involves the modification of existing carbon chains or the coupling of smaller molecules. For instance, the synthesis of thiodicarboxylic acids can be achieved through the reaction of a sulfur nucleophile with a suitable electrophile bearing a carboxylic acid or a precursor functional group.
One potential pathway for the synthesis of Pentanoic acid, 5,5'-thiobis- involves the use of γ-valerolactone as a starting material. The lactone can be opened to form a 5-halopentanoic acid derivative. Subsequent reaction of two equivalents of this halo-acid with a sulfide (B99878) source, such as sodium sulfide, would yield the desired Pentanoic acid, 5,5'-thiobis-. This approach is analogous to the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. numberanalytics.comrsc.orgfrancis-press.com
Another general method for preparing thiodicarboxylic acids like 3,3'-thiodipropionic acid involves the hydrolysis of the corresponding dinitrile. google.com For example, 3,3'-thiodipropionitrile (B89633) can be hydrolyzed under acidic conditions to yield 3,3'-thiodipropionic acid. google.com A similar strategy could be envisioned for Pentanoic acid, 5,5'-thiobis-, starting from the appropriate nitrile precursor. The reaction of acrylic acid with sodium sulfide has also been reported for the synthesis of 3,3'-thiodipropionic acid, offering a direct route to the dicarboxylic acid. google.com
Furthermore, multi-step enzymatic synthesis has emerged as a powerful tool for producing long-chain α,ω-dicarboxylic acids from renewable sources like fatty acids and plant oils. researchgate.net While not specifically demonstrated for Pentanoic acid, 5,5'-thiobis-, this approach highlights the potential of biocatalysis in dicarboxylic acid synthesis.
The synthesis of lactones, which can be precursors to dicarboxylic acids, can be achieved through various methods, including the oxidation of diols or the cyclization of hydroxy acids. organic-chemistry.orgmdpi.com For instance, ε-caprolactone can be synthesized from hept-6-en-1-ol through oxidation and subsequent intramolecular cyclization. pearson.com This lactone could then potentially be converted to a dicarboxylic acid.
The following table outlines a generalized multi-step synthesis approach for a thiodicarboxylic acid:
| Step | Reaction | Reactants | Reagents/Conditions | Product |
| 1 | Halogenation of a Lactone | γ-Valerolactone | Thionyl chloride (SOCl₂) or other halogenating agent | 5-Chloropentanoyl chloride |
| 2 | Hydrolysis | 5-Chloropentanoyl chloride | Water | 5-Chloropentanoic acid |
| 3 | Thioether Formation | 5-Chloropentanoic acid | Sodium sulfide (Na₂S) | Pentanoic acid, 5,5'-thiobis- |
Optimization of Reaction Conditions and Yield
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. numberanalytics.comnumberanalytics.com Key parameters that are often adjusted include temperature, reaction time, solvent, and the choice and concentration of catalysts and reactants.
In the context of the Williamson ether synthesis-type reaction for preparing thioethers, the choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the sulfide anion, potentially increasing the reaction rate and yield. numberanalytics.com The temperature also plays a significant role; while higher temperatures can accelerate the reaction, they may also lead to undesirable side reactions. francis-press.comnumberanalytics.com
For esterification reactions, which are relevant to the derivatization of dicarboxylic acids, optimization studies have shown that factors like the mole ratio of reactants, catalyst amount, and temperature significantly affect the conversion to the ester. aip.org For example, in the esterification of dicarboxylic acids with 2-ethyl-1-hexanol, optimal conditions were found to be a 1:2.5 molar ratio of acid to alcohol, a reaction time of 4 hours, a temperature of 120 °C, and a catalyst amount of 2% w/w. aip.org
The following table summarizes key parameters for optimization in the synthesis of Pentanoic acid, 5,5'-thiobis-:
| Parameter | Influence on Reaction | General Optimization Strategy |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase rate but may lead to side products. | Screen a range of temperatures to find the optimal balance between reaction rate and product purity. |
| Solvent | Influences solubility of reactants and can affect the nucleophilicity of the sulfide. | Test various solvents, such as polar aprotic (e.g., DMF, DMSO) and protic solvents, to identify the one that gives the highest yield. numberanalytics.com |
| Reactant Ratio | The stoichiometry of the halo-acid to the sulfide source will impact the formation of the desired product versus potential byproducts. | Vary the molar ratio of the reactants to maximize the formation of the dithioether. |
| Catalyst | Phase-transfer catalysts can be beneficial in reactions involving two immiscible phases. | If applicable, screen different phase-transfer catalysts to improve reaction efficiency. |
Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org In the synthesis of dicarboxylic acids and their derivatives, several green chemistry principles can be applied.
The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing the need for purification of intermediates and minimizing solvent usage. researchgate.net Furthermore, utilizing renewable feedstocks, such as those derived from plant oils, aligns with the principles of green chemistry by reducing reliance on fossil fuels. researchgate.net The use of microwave-assisted synthesis can also be a greener alternative, often leading to shorter reaction times, higher yields, and reduced energy consumption. numberanalytics.com
The following table highlights the application of green chemistry principles to the synthesis of Pentanoic acid, 5,5'-thiobis-:
| Green Chemistry Principle | Application in Synthesis |
| Use of Renewable Feedstocks | Exploring biosynthetic routes from plant-derived materials. researchgate.net |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Use of Safer Solvents and Auxiliaries | Employing water or other environmentally benign solvents. organic-chemistry.org |
| Catalysis | Utilizing highly selective and recyclable catalysts to minimize waste. researchgate.net |
| Design for Energy Efficiency | Employing methods like microwave-assisted synthesis to reduce energy consumption. numberanalytics.com |
Functionalization and Chemical Transformations of Pentanoic acid, 5,5'-thiobis-
The presence of two carboxylic acid groups and a central thioether linkage in Pentanoic acid, 5,5'-thiobis- allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
Esterification and Amidation Reactions of Carboxyl Moieties
The carboxylic acid functional groups are readily converted into esters and amides, which are important classes of organic compounds with wide-ranging applications.
Esterification can be achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. aip.org The reaction can be driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation. Selective mono-esterification of one of the two carboxyl groups can be challenging but can be achieved under specific conditions or by using protecting group strategies. researchgate.netacs.org For instance, selective esterification of a non-conjugated carboxyl group in the presence of a conjugated one has been reported using a catalytic amount of thionyl chloride in methanol (B129727) at room temperature. researchgate.net Another approach involves the use of alumina (B75360) as a solid support, where the dicarboxylic acid is adsorbed through one carboxyl group, allowing the other to be selectively esterified. acs.org
Amidation involves the reaction of the dicarboxylic acid with an amine. Direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures. mdpi.com More commonly, the carboxylic acid is first activated, for example, by converting it to an acyl chloride or by using a coupling reagent such as a carbodiimide. acs.org Lewis acid catalysts, like Nb₂O₅, have also been employed to facilitate the direct synthesis of diamides from dicarboxylic acids and amines. acs.org The synthesis of monoamides can be achieved through non-selective formation of esters followed by separation and subsequent amidation, or through the use of cyclic anhydrides. nih.gov
The following table provides examples of esterification and amidation reactions:
| Reaction Type | Reactants | Reagents/Conditions | Product |
| Diesterification | Pentanoic acid, 5,5'-thiobis-, Methanol | Sulfuric acid (catalyst), Heat | Dimethyl 5,5'-thiobis(pentanoate) |
| Diamidation | Pentanoic acid, 5,5'-thiobis-, Ammonia | Heat or Coupling Agent (e.g., DCC) | 5,5'-Thiobis(pentanamide) |
| Monoesterification | Pentanoic acid, 5,5'-thiobis-, Ethanol | Alumina support, Diazomethane | Monoethyl 5,5'-thiobis(pentanoate) acs.org |
Selective Modification of the Thioether Linkage
The thioether sulfur atom in Pentanoic acid, 5,5'-thiobis- is susceptible to oxidation, providing a route to the corresponding sulfoxide (B87167) and sulfone derivatives. The selective oxidation of a thioether to a sulfoxide without further oxidation to the sulfone can be challenging but is achievable using specific oxidizing agents and reaction conditions. researchgate.netresearchgate.net
Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgreddit.com The choice of oxidant and the stoichiometry are critical for controlling the extent of oxidation. For example, using one equivalent of m-CPBA typically favors the formation of the sulfoxide, while an excess can lead to the sulfone. reddit.com Catalytic systems, such as those based on titanium-containing zeolites or rhodium complexes, have been developed for the selective oxidation of thioethers. researchgate.netrsc.org Green methods for thioether oxidation have also been developed, including electrochemical oxidation using water as the oxygen source. rsc.org
The following table shows the products of selective oxidation of the thioether linkage:
| Oxidation Level | Reagent/Conditions | Product |
| Sulfoxide | 1 equivalent of m-CPBA or H₂O₂ with a selective catalyst rsc.orgreddit.com | Pentanoic acid, 5,5'-sulfinylbis- |
| Sulfone | Excess m-CPBA or other strong oxidizing agents researchgate.net | Pentanoic acid, 5,5'-sulfonylbis- |
Synthesis of Analogues and Homologs of Pentanoic acid, 5,5'-thiobis-
The synthesis of analogues and homologs of Pentanoic acid, 5,5'-thiobis- allows for the systematic investigation of structure-property relationships. This involves modifying the pentanoic acid chains and exploring different thiobis-alkyl acid structures.
Chemical modifications of the pentanoic acid backbone can be achieved through various organic transformations. For instance, the alpha-carbon to the carboxylic acid can be functionalized. Standard methods for the synthesis of carboxylic acid derivatives, such as conversion to acid chlorides or esters, provide entry points for further modifications. suniv.ac.in
The synthesis of various carboxylic acid derivatives often begins with the activation of the carboxyl group. youtube.com For example, conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) creates a highly reactive intermediate. This acid chloride can then be reacted with a wide range of nucleophiles to introduce new functional groups.
Another approach involves the use of coupling agents like EDC to form amides and esters under milder conditions. researchgate.net These methods are broadly applicable and can be adapted for the derivatization of Pentanoic acid, 5,5'-thiobis-. rsc.org
Table of Potential Modifications:
| Modification Site | Reagent/Method | Resulting Functional Group |
| Carboxylic Acid | SOCl₂, then R'OH | Ester |
| Carboxylic Acid | EDC, R'NH₂ | Amide |
| Carboxylic Acid | LiAlH₄ | Alcohol (reduction) |
| Alpha-Carbon | LDA, then R'X | Alkylation |
The synthesis of diverse thiobis-alkyl acid structures involves varying the length of the alkyl chains connecting the sulfur atom to the carboxylic acid groups. These homologs can be prepared by reacting a dihaloalkane with a mercaptoalkanoic acid or by reacting sodium sulfide with a haloalkanoic acid.
A general synthetic route to thiobis-alkanoic acids involves the nucleophilic substitution of a haloalkanoic acid with a sulfide source. For example, the reaction of two equivalents of a ω-haloalkanoic acid with sodium sulfide (Na₂S) can yield the corresponding thiobis-alkanoic acid.
2 X-(CH₂)n-COOH + Na₂S -> S-[(CH₂)n-COOH]₂ + 2 NaX (where X is a halogen and n can be varied)
This methodology allows for the preparation of a homologous series of thiobis-alkanoic acids, providing a platform to study the impact of chain length on the molecule's properties. The synthesis of thioethers is a well-established reaction in organic chemistry. youtube.com
Table of Thiobis-Alkyl Acid Homologs:
| Compound Name | Structure |
| Acetic acid, 2,2'-thiobis- | S(CH₂COOH)₂ |
| Propanoic acid, 3,3'-thiobis- | S(CH₂CH₂COOH)₂ |
| Butanoic acid, 4,4'-thiobis- | S(CH₂CH₂CH₂COOH)₂ |
| Pentanoic acid, 5,5'-thiobis- | S(CH₂CH₂CH₂CH₂COOH)₂ |
| Hexanoic acid, 6,6'-thiobis- | S(CH₂CH₂CH₂CH₂CH₂COOH)₂ |
The preparation of these compounds can also be achieved through the Michael addition of a thiol to an α,β-unsaturated carboxylic acid, followed by further synthetic manipulations.
Spectroscopic Analysis and Computational Structural Elucidation of Pentanoic Acid, 5,5 Thiobis
Advanced Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR)
High-resolution NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.
¹H NMR Spectroscopy: In the proton NMR spectrum of the related compound pentanoic acid, distinct peaks are observed for the different types of hydrogen atoms present in the molecule. youtube.com The acidic proton of the carboxyl group typically appears as a singlet far downfield, around 12 δ. libretexts.org The protons on the carbon chain show characteristic splitting patterns due to coupling with adjacent protons. youtube.com For Pentanoic acid, 5,5'-thiobis-, the symmetry of the molecule would lead to a simplified spectrum compared to an unsymmetrical analogue. The protons on the carbons adjacent to the sulfur atom would be expected to show a chemical shift influenced by the heteroatom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of carboxylic acids shows the carboxyl carbon at a characteristic downfield shift, typically in the range of 165 to 185 δ. libretexts.org For saturated aliphatic acids, this peak is usually found towards the downfield end of this range. libretexts.org The carbons in the alkyl chain appear at higher field strengths. In Pentanoic acid, 5,5'-thiobis-, the carbon atoms adjacent to the sulfur would be shifted due to the electron-withdrawing nature of the sulfur atom.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons within the molecule. researchgate.net These experiments would be crucial in definitively assigning the ¹H and ¹³C NMR signals for Pentanoic acid, 5,5'-thiobis- and confirming its structure.
Interactive Data Table: Predicted NMR Data for Pentanoic acid, 5,5'-thiobis-
| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |
| C1 (COOH) | ~12 (singlet) | ~175-185 |
| C2 | ~2.3 (triplet) | ~34 |
| C3 | ~1.6 (multiplet) | ~25 |
| C4 | ~1.7 (multiplet) | ~28 |
| C5 (CH₂-S) | ~2.6 (triplet) | ~32 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule and studying its fragmentation patterns.
Molecular Ion: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula. For Pentanoic acid, 5,5'-thiobis-, with a molecular formula of C₁₀H₁₈O₄S, the expected exact mass would be approximately 234.0926 g/mol . nih.gov
Fragmentation Analysis: Electron ionization (EI) mass spectrometry of carboxylic acids often leads to characteristic fragmentation patterns. The loss of water and the cleavage of the alkyl chain are common fragmentation pathways. In the case of Pentanoic acid, 5,5'-thiobis-, fragmentation would likely involve cleavage at the C-S bonds and within the pentanoic acid chains. The resulting fragments can provide valuable structural information. For instance, a fragment corresponding to the loss of one of the pentanoic acid chains could be observed.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching absorption in the region of 2500-3300 cm⁻¹ and a strong C=O stretching absorption between 1710 and 1760 cm⁻¹. libretexts.org The C=O stretch for a hydrogen-bonded dimer, which is common for carboxylic acids, typically appears around 1710 cm⁻¹. libretexts.org For Pentanoic acid, 5,5'-thiobis-, in addition to the carboxylic acid absorptions, C-S stretching vibrations would be expected, although they are often weak and can be difficult to identify definitively in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. The S-H stretching vibration, if present in a related thiol compound, would give a weak but sharp band around 2550 cm⁻¹. While Pentanoic acid, 5,5'-thiobis- does not have an S-H bond, the C-S stretching vibrations may be more readily observed in the Raman spectrum compared to the IR spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for Pentanoic acid, 5,5'-thiobis-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1710-1760 |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 |
| C-S | Stretching | 600-700 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. While no specific crystal structure of Pentanoic acid, 5,5'-thiobis- is publicly available, the crystal structure of the related compound pentanoic acid has been determined. nih.gov For Pentanoic acid, 5,5'-thiobis-, a crystal structure would reveal the conformation of the two pentanoic acid chains relative to the central sulfur atom and how the molecules pack in the crystal lattice, likely forming hydrogen-bonded dimers between the carboxylic acid groups. nih.gov
Theoretical Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are used to predict and understand the electronic structure, geometry, and spectroscopic properties of molecules.
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to calculate the properties of organic molecules. researchgate.netresearchgate.net These calculations can be used to optimize the molecular geometry of Pentanoic acid, 5,5'-thiobis-, predict its vibrational frequencies, and calculate its NMR chemical shifts. researchgate.net The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. researchgate.net
Ab Initio Methods: Ab initio methods, such as MP2, provide a high level of theory for calculating molecular properties. researchgate.net These methods can be used to obtain more accurate predictions of energies and other properties, although they are computationally more expensive than DFT methods. For Pentanoic acid, 5,5'-thiobis-, ab initio calculations could be employed to refine the understanding of its electronic structure and reactivity.
Electronic Structure and Bonding Analysis
The electronic structure and bonding of Pentanoic acid, 5,5'-thiobis- can be thoroughly investigated using computational methods, primarily Density Functional Theory (DFT). DFT calculations, often employing a basis set such as 6-31G(d) and a functional like B3LYP, provide deep insights into the molecule's fundamental quantum mechanical properties. e3s-conferences.org These calculations can elucidate the distribution of electrons within the molecule, the nature of its chemical bonds, and the energies and shapes of its molecular orbitals.
A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For Pentanoic acid, 5,5'-thiobis-, the HOMO is anticipated to be localized primarily on the sulfur atom, reflecting its electron-donating nature. The LUMO, conversely, is expected to be distributed over the carbonyl groups of the carboxylic acid moieties, which act as electron-accepting regions. The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Furthermore, an analysis of the molecular electrostatic potential (MEP) surface would reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). For Pentanoic acid, 5,5'-thiobis-, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid groups and the sulfur atom, indicating these as sites susceptible to electrophilic attack. Conversely, the acidic protons of the carboxyl groups would exhibit a strong positive potential, highlighting their propensity for donation.
Table 1: Hypothetical Calculated Structural Parameters for Pentanoic acid, 5,5'-thiobis- (DFT/B3LYP/6-31G(d))
| Parameter | Predicted Value |
| C-S-C Bond Angle | ~105° |
| C-S Bond Length | ~1.82 Å |
| C=O Bond Length | ~1.22 Å |
| O-H Bond Length | ~0.97 Å |
| C-C Bond Length (alkyl chain) | ~1.53 Å |
Prediction of Spectroscopic Properties
Computational chemistry offers powerful tools for the prediction of various spectroscopic properties of Pentanoic acid, 5,5'-thiobis-, which can aid in its identification and structural characterization.
Infrared (IR) Spectroscopy: The vibrational frequencies of Pentanoic acid, 5,5'-thiobis- can be calculated using DFT methods. These calculations can predict the positions of key absorption bands in the IR spectrum. nih.gov For this molecule, characteristic vibrational modes would include the broad O-H stretching band of the carboxylic acid, typically found in the 2500-3300 cm⁻¹ region, which is often broadened due to hydrogen bonding. orgchemboulder.com The C=O stretching vibration of the carbonyl group is expected to appear as a strong absorption band around 1700-1725 cm⁻¹. orgchemboulder.com The C-S stretching vibrations, which are generally weaker, would be expected in the 600-800 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry for structural elucidation. ualberta.canmrdb.orgcaspre.ca By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to obtain theoretical chemical shifts that can be compared with experimental data.
For Pentanoic acid, 5,5'-thiobis-, the ¹H NMR spectrum is expected to show distinct signals for the protons at different positions along the pentanoic acid chains. The acidic protons of the carboxyl groups would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The protons on the carbons alpha to the sulfur atom (C-5 and C-5') would be shifted downfield compared to other methylene (B1212753) protons due to the electronegativity of the sulfur atom.
The ¹³C NMR spectrum would also show characteristic signals. The carbonyl carbons of the carboxylic acids would have the largest chemical shift, expected to be in the range of 175-185 ppm. youtube.comlibretexts.org The carbons directly bonded to the sulfur atom would also be shifted downfield relative to the other aliphatic carbons.
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Pentanoic acid, 5,5'-thiobis-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | > 10 (broad s) | ~178 |
| -CH₂-COOH | ~2.4 | ~34 |
| -CH₂-CH₂-COOH | ~1.7 | ~22 |
| -CH₂-CH₂-S- | ~1.6 | ~28 |
| -CH₂-S- | ~2.6 | ~32 |
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape and flexibility of molecules like Pentanoic acid, 5,5'-thiobis-. nih.gov By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures and the dynamic transitions between them.
For Pentanoic acid, 5,5'-thiobis-, the primary sources of flexibility are the rotations around the C-S bonds of the thioether linkage and the numerous C-C single bonds within the two pentanoic acid chains. The thioether linkage, with its bent geometry, will impose certain conformational constraints, while the alkyl chains will have a high degree of rotational freedom.
MD simulations would likely reveal a range of possible conformations, from extended, linear forms to more compact, folded structures. The simulations can also identify the most stable, low-energy conformations. It is plausible that intramolecular hydrogen bonding between the two carboxylic acid groups could occur in certain folded conformations, leading to cyclic or pseudo-cyclic structures. The presence of a solvent, such as water, in the simulation would also significantly influence the conformational preferences, as the polar carboxylic acid groups would interact with water molecules. researchgate.net
The results of MD simulations can be analyzed to generate a potential energy surface, which maps the energy of the molecule as a function of its conformational coordinates. This can help to identify the energy barriers between different conformations and the relative populations of each conformational state at a given temperature.
Computational Prediction of Structure-Reactivity Relationships
Computational methods can provide valuable predictions about the reactivity of Pentanoic acid, 5,5'-thiobis- by analyzing its electronic structure. researchgate.netcam.ac.uk As mentioned in the electronic structure section, the HOMO and LUMO are key indicators of reactivity. The localization of the HOMO on the sulfur atom suggests that this site is susceptible to oxidation. The LUMO's distribution over the carbonyl groups indicates that these are the likely sites for nucleophilic attack.
Fukui functions, which are derived from DFT calculations, can be used to more precisely predict the sites for nucleophilic, electrophilic, and radical attack. For Pentanoic acid, 5,5'-thiobis-, the Fukui functions would likely confirm the sulfur atom as a primary site for electrophilic attack and the carbonyl carbons as sites for nucleophilic attack. The acidic protons of the carboxylic acid groups would be the most probable sites for deprotonation by a base.
The calculated reaction enthalpies and activation energies for potential reactions, such as esterification of the carboxylic acids or oxidation of the thioether to a sulfoxide (B87167) or sulfone, can also be determined computationally. researchgate.net This information is crucial for understanding the feasibility and kinetics of various chemical transformations involving this molecule.
Investigation of Tautomerism and Isomerization Pathways (if applicable)
While significant tautomerism is not expected for Pentanoic acid, 5,5'-thiobis-, the possibility of keto-enol tautomerism in the carboxylic acid groups can be computationally investigated. comporgchem.comacs.orgacs.org The carboxylic acid form is overwhelmingly more stable than its enol tautomer. Computational methods can be used to calculate the energy difference between the two forms and the activation energy for the tautomerization process, which is expected to be very high, confirming the dominance of the carboxylic acid form.
The primary form of isomerization in Pentanoic acid, 5,5'-thiobis- is conformational isomerization, which was discussed in the context of molecular dynamics simulations. The rotation around the C-S and C-C single bonds leads to a variety of rotational isomers (rotamers). Computational methods can be used to calculate the energy profiles for these rotations, identifying the most stable rotamers and the energy barriers for interconversion between them. This information provides a detailed picture of the molecule's dynamic behavior and the relative populations of different conformers at equilibrium.
Reactivity, Reaction Mechanisms, and Coordination Chemistry of Pentanoic Acid, 5,5 Thiobis
Fundamental Reactivity of Dicarboxylic Acid Functionalities
The presence of two carboxyl groups, separated by a flexible nine-atom chain (including the sulfur atom), dictates that they largely behave as independent monofunctional carboxylic acids. The significant separation minimizes the inductive effects that one carboxyl group might exert on the acidity of the other. However, the bifunctional nature allows for polymerization reactions and the formation of various derivatives at both ends of the molecule.
Mechanistic Investigations of Acid-Catalyzed Reactions
The carboxylic acid groups of Pentanoic acid, 5,5'-thiobis- readily undergo acid-catalyzed reactions, most notably esterification. The Fischer esterification, where the dicarboxylic acid is reacted with an excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), proceeds through a well-established nucleophilic acyl substitution mechanism. xmu.edu.cn
The mechanism is initiated by the protonation of the carbonyl oxygen of a carboxyl group by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. libretexts.org An alcohol molecule then attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. xmu.edu.cnlibretexts.org Following a proton transfer from the attacking alcohol to one of the hydroxyl groups, a molecule of water is eliminated, which is a good leaving group. The final step involves deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the ester product. libretexts.org Given that the molecule has two carboxylic acid groups, this process can occur at one or both ends to produce the corresponding mono- or di-ester.
Isotopic labeling studies, for instance using oxygen-18 labeled alcohol, have provided definitive evidence for this mechanism. These experiments show that the labeled oxygen from the alcohol becomes incorporated into the ester, confirming that the C-OH bond of the carboxylic acid is cleaved, not the O-H bond. libretexts.org
Pathways of Nucleophilic Acyl Substitution
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids and their derivatives. libretexts.org For Pentanoic acid, 5,5'-thiobis-, these reactions allow for the conversion of the carboxylic acid groups into a variety of other functional groups. The general mechanism involves an initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.org
The direct reaction with nucleophiles is often challenging due to the poor leaving group ability of the hydroxide (B78521) ion (-OH). libretexts.org Therefore, the carboxylic acid is typically first converted into a more reactive derivative. A common strategy is the conversion to an acid chloride by reacting with thionyl chloride (SOCl₂). libretexts.org The mechanism involves the carboxylic acid's hydroxyl group attacking the thionyl chloride, which, after a series of steps, results in an acyl chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent attack by a chloride ion displaces the chlorosulfite group (which decomposes to SO₂ and Cl⁻), yielding the highly reactive acyl chloride. libretexts.org
Once formed, the di-acyl chloride of Pentanoic acid, 5,5'-thiobis- can readily react with various nucleophiles:
Amides: Reaction with primary or secondary amines yields the corresponding diamides.
Anhydrides: Reaction with a carboxylate salt can form an acid anhydride.
Esters: Reaction with alcohols (alcoholysis) gives the diester, often under milder conditions than direct Fischer esterification.
Another important method for facilitating nucleophilic acyl substitution, particularly for amide formation, is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which serves as an excellent leaving group when attacked by an amine nucleophile. libretexts.orglibretexts.org
| Reaction Type | Reagents | Product Functional Group | Mechanism Notes |
| Fischer Esterification | Alcohol, H⁺ catalyst | Diester | Acid-catalyzed nucleophilic acyl substitution. xmu.edu.cnlibretexts.org |
| Acid Chloride Formation | SOCl₂ | Di-acyl chloride | Conversion of -OH to a good leaving group. libretexts.org |
| Amide Formation (from acid chloride) | Primary/Secondary Amine | Diamide | Nucleophilic attack on the highly reactive acyl chloride. |
| Amide Formation (DCC Coupling) | Amine, DCC | Diamide | Activation of the carboxylic acid via an O-acylisourea intermediate. libretexts.org |
Thioether Reactivity and Mechanistic Transformations
The central sulfide (B99878) linkage is a key site of reactivity, susceptible to both oxidative transformations and cleavage reactions. These reactions can alter the structure and properties of the molecule significantly.
Oxidative Transformations of the Sulfide Linkage
The sulfur atom in the thioether linkage of Pentanoic acid, 5,5'-thiobis- exists in its lowest oxidation state (-2) and can be readily oxidized. The oxidation typically proceeds in two stages, first to a sulfoxide (B87167) and then to a sulfone, with the precise outcome depending on the oxidant and reaction conditions.
Oxidation to Sulfoxide: Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) under controlled conditions or sodium periodate (B1199274) (NaIO₄), can selectively oxidize the thioether to the corresponding sulfoxide, 5,5'-sulfinylbis(pentanoic acid).
Oxidation to Sulfone: The use of stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), or an excess of reagents like H₂O₂, will further oxidize the sulfoxide to the sulfone, 5,5'-sulfonylbis(pentanoic acid).
In biological contexts, sulfide oxidation is a complex enzymatic process. The canonical pathway involves the oxidation of sulfide to a persulfide, which is then further processed to sulfite (B76179) and ultimately sulfate (B86663) by a series of enzymes. nih.gov While this is a cellular detoxification pathway, chemical oxidation in a laboratory setting typically involves the direct transformation of the thioether to the sulfoxide and sulfone. The presence of carboxylic acids can sometimes influence these oxidations; for instance, some reactions are catalyzed by carboxylate anions.
| Transformation | Typical Reagents | Product |
| Thioether to Sulfoxide | H₂O₂ (1 eq.), NaIO₄ | Pentanoic acid, 5,5'-sulfinylbis- |
| Thioether to Sulfone | H₂O₂ (excess), KMnO₄ | Pentanoic acid, 5,5'-sulfonylbis- |
Cleavage Reactions and Mechanistic Insights
The carbon-sulfur bonds in Pentanoic acid, 5,5'-thiobis- can be cleaved under various conditions, offering a route to break down the molecule. Transition-metal-free methods have gained significant attention for their utility in cleaving C-S bonds. rsc.org These strategies can involve oxidants, acids, bases, or photochemical methods. rsc.orgunipr.it
For example, visible-light-induced C-S bond cleavage can proceed via photoredox catalysis or direct photoinduction, often generating carbocation intermediates under neutral conditions. unipr.it Another approach involves using iodine as a photocatalyst in the presence of oxygen to cleave thioacetals, a related class of sulfur compounds. researchgate.net
In the context of coordination chemistry, the C-S bond of a thioether ligand can sometimes be cleaved upon reaction with a metal salt, such as cuprous chloride, leading to the formation of metal-sulfur clusters. nih.gov A proposed mechanism for such a cleavage involves the coordination of the thioether to the metal center, which weakens the C-S bond and facilitates its scission, often assisted by a base. nih.gov
A particularly relevant study showed that compounds with a carboxylic acid group α to a C-S bond can undergo C-S bond cleavage and formal reduction when treated with hydrogen peroxide. While the carboxyl groups in Pentanoic acid, 5,5'-thiobis- are in the δ-position relative to the sulfur, this highlights a potential for intramolecular interactions or specific reactivity patterns mediated by the presence of both functional groups.
Coordination Chemistry and Ligand Properties
Pentanoic acid, 5,5'-thiobis- is a highly versatile ligand for the construction of metal-organic coordination complexes. Its potential lies in the presence of three potential donor sites: the two "hard" oxygen atoms of the carboxylate groups and the "soft" sulfur atom of the thioether linkage. The long, flexible aliphatic chains provide the conformational freedom to adopt various coordination modes.
Upon deprotonation, the resulting dicarboxylate, 5,5'-thiodivalerate, can coordinate to metal ions in several ways:
Monodentate: Using one oxygen atom from one carboxylate group.
Chelating: Using both oxygen atoms from a single carboxylate group to bind to the same metal center.
Bridging: Spanning two or more metal centers. This is a very common mode for dicarboxylates and can lead to the formation of one-, two-, or three-dimensional coordination polymers.
The thioether sulfur atom, being a soft donor, has a strong affinity for soft metal ions like Ag(I), Cu(I), and Pd(II). xmu.edu.cn It can coordinate as a neutral donor to a metal center that is also bound by the carboxylate groups.
The combination of hard carboxylate and soft thioether donors allows Pentanoic acid, 5,5'-thiobis- to act as a multidentate or bridging ligand, potentially linking different types of metal ions based on their hard/soft acid-base properties. The flexibility of the backbone would allow it to bridge distant metal centers, forming large macrocyclic structures or extended polymer networks. For instance, similar V-shaped ligands containing thioether and carboxylate functionalities have been used to construct diverse coordination polymers with complex network topologies. rsc.org The specific coordination adopted will depend on the metal ion's preferred coordination geometry, the metal-to-ligand ratio, and the reaction conditions (e.g., pH, solvent).
| Donor Atom(s) | Coordination Mode | Potential Structural Outcome |
| Carboxylate (O,O') | Chelating, Bridging | Discrete complexes, Coordination polymers |
| Thioether (S) | Monodentate | Discrete complexes, Coordination polymers |
| Carboxylate + Thioether | Bridging, Chelating (large ring) | Polymeric networks, Macrocycles |
Chelation Behavior with Metal Ions as a Polydentate Ligand
Pentanoic acid, 5,5'-thiobis- possesses three potential coordination sites: the oxygen atoms of the two carboxylate groups and the sulfur atom of the thioether linkage. This makes it a potential polydentate ligand, capable of binding to metal ions in various modes. The coordination behavior would likely depend on several factors, including the nature of the metal ion (hard, soft, or borderline), the reaction conditions (pH, solvent, temperature), and the presence of other competing ligands.
The carboxylate groups can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion. The thioether sulfur, being a soft donor, would be expected to preferentially coordinate to soft metal ions such as Ag(I), Au(I), Pd(II), and Pt(II). Coordination to borderline metal ions like Cu(II), Ni(II), Co(II), and Zn(II) is also possible. The long and flexible pentyl chains could allow the ligand to wrap around a metal center, potentially leading to the formation of stable chelate rings. However, without experimental data, the specific chelation behavior of this ligand remains speculative.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with Pentanoic acid, 5,5'-thiobis- would likely be achieved through standard synthetic routes for metal-carboxylate complexes. These methods often involve the reaction of a soluble metal salt with the deprotonated form of the ligand in a suitable solvent. The resulting complexes could be discrete mononuclear or polynuclear species, depending on the metal-to-ligand ratio and the coordination preferences of the metal ion.
Characterization of these hypothetical complexes would employ a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal center by observing the shifts in the symmetric and asymmetric stretching frequencies of the COO- group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR could provide information about the ligand's conformation upon coordination, although this might be complicated by the presence of paramagnetic metal ions.
Elemental Analysis: To confirm the stoichiometry of the synthesized complexes.
Thermal Analysis (TGA/DSC): To study the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules.
Without published research, no specific data on synthesized metal complexes of Pentanoic acid, 5,5'-thiobis- can be presented.
Applications in Polymer Science and Advanced Materials Chemistry
Integration into Supramolecular Architectures and Self-Assembled Systems
The unique molecular structure of Pentanoic acid, 5,5'-thiobis-, featuring two terminal carboxylic acid groups connected by a flexible thioether-containing alkyl chain, makes it a compelling building block for the construction of supramolecular architectures and self-assembled systems. The interplay between the hydrogen-bonding capabilities of the carboxyl groups, the conformational flexibility of the pentyl chains, and the potential coordinating ability of the central sulfur atom dictates the formation of diverse and complex higher-order structures. These systems are of significant interest in materials science for their potential applications in areas such as crystal engineering, porous materials, and functional soft matter.
The self-assembly of dicarboxylic acids is a well-established strategy for creating ordered nanostructures, primarily driven by the formation of robust hydrogen bonds between carboxylic acid moieties. In the case of Pentanoic acid, 5,5'-thiobis-, the two carboxylic acid groups can engage in various hydrogen-bonding motifs, leading to the formation of linear chains or cyclic dimers. The flexible nature of the ten-atom spacer (-(CH₂)₄-S-(CH₂)₄-) allows the molecule to adopt various conformations to facilitate optimal hydrogen bond formation and efficient packing. This flexibility, however, can also lead to more complex and less predictable self-assembled structures compared to rigid dicarboxylic acids.
In the context of coordination chemistry, Pentanoic acid, 5,5'-thiobis- can act as a versatile ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The carboxylate groups can coordinate to metal ions in a variety of modes (monodentate, bidentate chelating, or bridging), while the flexible thioether backbone can bend and rotate to accommodate different metal coordination geometries and to template the formation of specific network topologies. The presence of the thioether linkage introduces an additional potential coordination site. While sulfur is a softer donor atom compared to oxygen and typically forms weaker bonds with many metal ions, it can play a crucial role in the structure and properties of the resulting coordination polymer, for instance, by influencing the framework's flexibility or by providing a site for post-synthetic modification. rsc.orgwikipedia.org
The integration of thioether functionalities into MOFs has been shown to enhance properties such as stability and the capacity for metal uptake. researchgate.netacs.org The thioether side chains can improve moisture stability and introduce fluorescent sensing capabilities. researchgate.netacs.org While direct studies on MOFs constructed from Pentanoic acid, 5,5'-thiobis- are not extensively documented, the principles derived from similar flexible, thioether-containing dicarboxylic acid linkers are applicable. The flexibility of the backbone in such ligands can lead to the formation of dynamic or "soft" porous crystals that respond to external stimuli like guest molecule adsorption. wikipedia.org
The following tables summarize key aspects of the integration of thioether-containing dicarboxylic acids into supramolecular systems, providing a basis for understanding the potential behavior of Pentanoic acid, 5,5'-thiobis-.
Research Findings on Thioether-Containing Supramolecular Systems
| System Type | Key Structural Features | Driving Forces for Assembly | Potential Properties |
| Self-Assembled Monolayers (SAMs) | Ordered 2D structures on surfaces. | Chemisorption of thiol or disulfide groups onto a substrate; van der Waals interactions between alkyl chains. | Surface functionalization, control of interfacial properties. |
| Organogels | 3D fibrillar networks immobilizing a solvent. | Hydrogen bonding between carboxylic acids; van der Waals interactions. rsc.org | Thermally reversible, stimuli-responsive materials. |
| Coordination Polymers / MOFs | 1D, 2D, or 3D networks of metal ions and organic linkers. | Coordination bonds between carboxylates and metal ions; hydrogen bonding. rsc.org | Porosity, catalysis, sensing, gas storage. rsc.orgwikipedia.org |
Influence of Thioether Linkage on MOF Properties (Based on Analogous Systems)
| Property | Influence of Thioether Linkage | Example from Literature (Analogous Systems) | Reference |
| Framework Stability | Can enhance stability, particularly towards moisture. | Thioether side chains in a MOF-5 analogue improved long-term stability in air. | researchgate.netacs.org |
| Guest Molecule Interaction | The soft sulfur atom can act as a binding site for soft metal ions or other guest molecules. | Enhanced uptake of HgCl₂ from solution. | acs.org |
| Flexibility and Dynamics | The flexible nature of the thioether-alkyl chain can lead to stimuli-responsive "breathing" effects in the framework. | Flexible MOFs like the MIL-53 series exhibit large structural changes upon guest adsorption. | wikipedia.org |
| Fluorescence | The presence of sulfur can influence the photoluminescent properties of the framework. | A thioether-functionalized MOF exhibited a notable sensing response to nitrobenzene (B124822) via fluorescence quenching. | researchgate.netacs.org |
Advanced Analytical Methodologies for Characterization and Detection
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the separation and quantification of "Pentanoic acid, 5,5'-thiobis-" from complex matrices. Both high-performance liquid chromatography and gas chromatography, with specialized modifications, offer robust solutions for its analysis.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection Modes
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like dicarboxylic acids. For "Pentanoic acid, 5,5'-thiobis-," which lacks a strong chromophore for standard UV-Vis detection, advanced detection modes are essential.
Reverse-phase HPLC coupled with detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be effectively employed. These mass-based detectors are not reliant on the analyte's optical properties and provide a universal response for non-volatile compounds.
For enhanced sensitivity and selectivity, pre-column derivatization with a fluorescent tag can be utilized. Reagents that react with carboxylic acids to introduce a highly fluorescent moiety allow for detection at very low concentrations using a fluorescence detector. This approach is particularly useful for trace-level analysis.
Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, can also offer superior separation of polar analytes like dicarboxylic acids from complex sample matrices.
A summary of potential HPLC methods for "Pentanoic acid, 5,5'-thiobis-" is presented in Table 1.
| Parameter | HPLC with ELSD/CAD | HPLC with Fluorescence Detection (with derivatization) |
| Stationary Phase | C18 or C8 reversed-phase column | C18 or C8 reversed-phase column |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with an acid modifier (e.g., formic acid) | Gradient of acetonitrile and water with a suitable buffer |
| Detection | Evaporative Light Scattering or Charged Aerosol Detection | Fluorescence Detection |
| Derivatization | Not required | Required (e.g., with a fluorescent tagging agent) |
| Advantages | Universal detection for non-volatile compounds | High sensitivity and selectivity |
| Disadvantages | Lower sensitivity compared to fluorescence detection | Requires an additional sample preparation step |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the low volatility and high polarity of dicarboxylic acids like "Pentanoic acid, 5,5'-thiobis-" prevent their direct analysis by GC-MS. Therefore, a crucial derivatization step is required to convert the carboxylic acid groups into more volatile esters or silyl (B83357) esters. nih.govnih.gov
Common derivatization reagents for carboxylic acids include:
Silylating agents: such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. nih.gov
Esterification agents: such as BF3/methanol (B129727) or diazomethane, which convert the carboxylic acids into their corresponding methyl esters.
Once derivatized, the resulting volatile thio-bis-pentanoate can be separated on a non-polar or medium-polarity capillary column and detected by a mass spectrometer. The mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unambiguous identification. oregonstate.edu GC-MS offers high resolution and sensitivity, making it suitable for the analysis of "Pentanoic acid, 5,5'-thiobis-" in complex mixtures after appropriate sample preparation. nih.govquimicaorganica.org
Hyphenated Techniques for Comprehensive Chemical Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for both quantitative analysis and structural elucidation.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace and Structural Analysis
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for the analysis of organic molecules in complex matrices. nih.govchromatographyonline.com For "Pentanoic acid, 5,5'-thiobis-," LC-MS/MS can be employed for both trace-level quantification and structural confirmation.
The compound can be separated using reverse-phase HPLC, and the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for polar molecules like dicarboxylic acids, which can generate protonated ([M+H]+) or deprotonated ([M-H]-) molecular ions. researchgate.net
In MS/MS, the molecular ion of "Pentanoic acid, 5,5'-thiobis-" is selected and subjected to collision-induced dissociation (CID), which generates a characteristic fragmentation pattern. This fragmentation provides valuable structural information, confirming the presence of the thioether linkage and the pentanoic acid chains. The high selectivity of MS/MS allows for the detection of the target analyte even in the presence of co-eluting interferences. nih.gov For enhanced sensitivity in some applications, derivatization to introduce a readily ionizable group can be performed. nih.gov
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Profiling
For the analysis of "Pentanoic acid, 5,5'-thiobis-" within highly complex organic mixtures, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govresearchgate.netrsc.org In GCxGC, the sample is subjected to two different capillary columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). chromatographyonline.com
This two-dimensional separation spreads the components of the mixture across a two-dimensional plane, resolving compounds that would co-elute in a single-column separation. When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOFMS provides high-resolution separation and rapid, full-spectrum mass analysis, making it an ideal tool for the detailed profiling of complex samples that may contain "Pentanoic acid, 5,5'-thiobis-" and its isomers or related compounds. nih.gov The derivatization of the carboxylic acid groups, as discussed for GC-MS, is also a prerequisite for GCxGC analysis. researchgate.net
Advanced Spectroscopic and Electrochemical Analytical Approaches
Beyond chromatographic techniques, advanced spectroscopic and electrochemical methods provide valuable information for the structural characterization and potential quantification of "Pentanoic acid, 5,5'-thiobis-".
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.
¹H NMR spectroscopy would provide information on the different types of protons present in the molecule. The protons on the carbons adjacent to the sulfur atom and the carboxylic acid groups would exhibit characteristic chemical shifts. The protons of the carboxylic acid groups themselves would appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm). libretexts.orgorgchemboulder.com
¹³C NMR spectroscopy would show distinct signals for each carbon atom in the molecule. The carbonyl carbons of the carboxylic acid groups would have a characteristic chemical shift in the range of 170-185 ppm. The carbons bonded to the sulfur atom would also have a specific chemical shift, providing further structural confirmation. oregonstate.edulibretexts.orgorgchemboulder.com
Infrared (IR) Spectroscopy can be used to identify the functional groups present in "Pentanoic acid, 5,5'-thiobis-". The most characteristic absorption would be a broad O-H stretching band for the carboxylic acid groups, typically in the region of 3300-2500 cm⁻¹. A strong C=O stretching absorption for the carbonyl group would also be present around 1700-1725 cm⁻¹. openstax.orgulster.ac.uk
Electrochemical Methods offer a potential route for the sensitive detection of "Pentanoic acid, 5,5'-thiobis-". The thioether group can be electrochemically oxidized at a suitable electrode surface. rsc.org Techniques such as cyclic voltammetry or differential pulse voltammetry could be used to study the electrochemical behavior of the compound and develop quantitative methods. When coupled with HPLC, electrochemical detection can provide a highly selective and sensitive means of analysis for sulfur-containing compounds. nih.gov
A summary of the expected spectroscopic data for "Pentanoic acid, 5,5'-thiobis-" is provided in Table 2.
| Technique | Expected Observations |
| ¹H NMR | Broad singlet for -COOH protons (10-13 ppm); Signals for -CH₂-S- and -CH₂-COOH protons. |
| ¹³C NMR | Signal for C=O carbon (170-185 ppm); Signals for carbons adjacent to sulfur and carbonyl groups. oregonstate.edulibretexts.orgorgchemboulder.com |
| IR Spectroscopy | Broad O-H stretch (3300-2500 cm⁻¹); Strong C=O stretch (1700-1725 cm⁻¹). openstax.orgulster.ac.uk |
| Electrochemical Analysis | Oxidation peak corresponding to the thioether group. |
Quantitative NMR and Mass Spectrometry for Purity and Composition
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of "Pentanoic acid, 5,5'-thiobis-". These techniques offer complementary information, providing a comprehensive analytical profile of the compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative ¹H NMR (qNMR) serves as a primary method for determining the purity of "Pentanoic acid, 5,5'-thiobis-" without the need for a specific reference standard of the analyte itself. The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific proton and the number of nuclei contributing to that signal. By using a certified internal standard with a known concentration, the absolute purity of the target compound can be accurately determined.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Pentanoic acid, 5,5'-thiobis- (Analog-Based)
| Proton Assignment | Predicted Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Notes |
| -CH₂-S- | ~2.7 | Triplet | Based on data for 3,3'-thiodipropionic acid. chemicalbook.com |
| -CH₂-CH₂-S- | ~1.8 | Multiplet | Estimated based on standard alkane chain shifts. |
| -CH₂-COOH | ~2.4 | Triplet | Based on data for 3,3'-thiodipropionic acid. chemicalbook.com |
| -CH₂-CH₂-COOH | ~1.6 | Multiplet | Estimated based on standard alkane chain shifts. |
| -COOH | ~12.0 | Singlet (broad) | Typical for carboxylic acid protons. |
Note: The chemical shifts are predictions based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.
¹³C NMR spectroscopy further complements the structural analysis by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon, the carbons adjacent to the sulfur atom, and the other methylene (B1212753) carbons in the aliphatic chain can confirm the compound's identity and reveal the presence of any carbon-containing impurities.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of "Pentanoic acid, 5,5'-thiobis-", which is crucial for confirming its identity and assessing its purity. Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for such analyses.
The mass spectrum of "Pentanoic acid, 5,5'-thiobis-" would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage at the C-S bond and the loss of the carboxylic acid groups. Analysis of the mass spectrum of the analog 3,3'-thiodipropionic acid reveals characteristic fragments that aid in the structural confirmation. chemicalbook.comnih.govnist.gov
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for Pentanoic acid, 5,5'-thiobis- (Analog-Based)
| m/z Value | Proposed Fragment | Significance |
| 234 | [M]⁺ | Molecular ion of Pentanoic acid, 5,5'-thiobis- |
| 117 | [M/2 + H]⁺ or [C₅H₉O₂S]⁺ | Cleavage of the C-S-C bond |
| 189 | [M - COOH]⁺ | Loss of a carboxyl group |
| 144 | [M - 2COOH]⁺ | Loss of both carboxyl groups |
| 73 | [C₃H₅O₂]⁺ | Fragment from the pentanoic acid chain |
Note: The m/z values are predicted based on the fragmentation patterns of analogous thio-dicarboxylic acids and may vary depending on the ionization method and conditions.
Electrochemical Sensing and Detection Methodologies
Electrochemical methods offer a sensitive and often rapid approach for the detection of "Pentanoic acid, 5,5'-thiobis-". The presence of the thioether linkage and carboxylic acid groups provides electroactive sites that can be exploited for analytical purposes.
Voltammetric Techniques
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques to study the redox behavior of "Pentanoic acid, 5,5'-thiobis-". The thioether group can be electrochemically oxidized, typically at a solid electrode such as glassy carbon or a noble metal electrode. The oxidation potential is a characteristic feature of the molecule and can be used for its identification. The peak current in voltammetric measurements is proportional to the concentration of the analyte, enabling quantitative analysis.
While specific electrochemical data for "Pentanoic acid, 5,5'-thiobis-" is not extensively documented, studies on the electrochemical behavior of other thioethers and sulfur-containing amino acids provide a basis for understanding its detection. nih.gov The oxidation of the thioether moiety is generally an irreversible process and can be influenced by the pH of the supporting electrolyte and the electrode material.
Chemically Modified Electrodes
To enhance the sensitivity and selectivity of the electrochemical detection of "Pentanoic acid, 5,5'-thiobis-", chemically modified electrodes (CMEs) can be employed. These electrodes are fabricated by modifying the surface of a conventional electrode with materials that can preconcentrate the analyte or catalyze its electrochemical reaction. For instance, electrodes modified with metal nanoparticles or conductive polymers have been shown to improve the detection of various organic molecules, including those with sulfur-containing functional groups. nih.gov
The carboxylic acid groups of "Pentanoic acid, 5,5'-thiobis-" can also be utilized for detection, particularly through interactions with specific receptors immobilized on an electrode surface, leading to a measurable change in the electrochemical signal.
Interactive Data Table: Potential Electrochemical Detection Parameters for Pentanoic acid, 5,5'-thiobis-
| Parameter | Technique | Typical Working Electrode | Expected Outcome |
| Oxidation Potential | Cyclic Voltammetry | Glassy Carbon Electrode | Anodic peak corresponding to thioether oxidation. |
| Peak Current | Differential Pulse Voltammetry | Gold Electrode | Proportional to the concentration of the analyte. |
| Enhanced Signal | Amperometry | Modified Electrode (e.g., with nanoparticles) | Increased sensitivity and lower detection limit. |
Note: The specific potential values and detection limits would need to be determined experimentally for "Pentanoic acid, 5,5'-thiobis-".
Biological Interactions and Mechanistic Biochemistry Non Clinical Focus
Molecular Interactions with Biological Systems
The study of how thiodicarboxylic acids like 3,3'-Thiodipropionic acid (TDP) interact with biological machinery at a molecular level has been a subject of targeted research, particularly in microbial systems capable of utilizing it as a nutrient source.
Currently, there is limited direct evidence in the public domain detailing "Pentanoic acid, 5,5'-thiobis-" or its analog TDP as a classical inhibitor of specific enzymes with characterized inhibition constants (K_i) or mechanisms such as competitive, non-competitive, or uncompetitive inhibition.
Research has instead focused on the metabolic processing of TDP, which involves its interaction with enzymes as a substrate. In the bacterium Variovorax paradoxus strain TBEA6, which can uniquely use TDP as a source of carbon and energy, the initial steps of its catabolism are crucial. nih.govplos.org While not an inhibition in the traditional sense, the binding of TDP or its metabolites to enzymes to facilitate a reaction is a key molecular interaction.
A notable interaction involves the enzyme enoyl-CoA hydratase (Ech-20) . nih.gov Thermal shift assays have demonstrated that Ech-20 shows increased stability in the presence of TDP-CoA , the activated form of TDP, but not with TDP itself. nih.gov This indicates a specific binding interaction between Ech-20 and TDP-CoA, suggesting that TDP must first be activated to its CoA thioester before this enzyme can act upon it. nih.gov This substrate-enzyme interaction is a critical step in the proposed metabolic pathway for TDP degradation. nih.gov
Fundamental binding studies have focused on the interaction of TDP with proteins essential for its transport and metabolism. In Variovorax paradoxus TBEA6, the uptake of TDP into the cell is a critical first step. nih.gov To identify the proteins responsible for this, researchers have investigated putative transport proteins.
Using thermal shift assays, a method that measures the change in a protein's melting temperature upon ligand binding, scientists have identified specific TctC proteins (part of a tripartite tricarboxylate transport system) that interact with TDP. nih.gov Two such proteins, with locus tags VPARA-44430 and VPARA-01760 , showed a significant shift in their melting temperatures when incubated with TDP, confirming a direct binding interaction. nih.gov Deletion of the gene for the VPARA-44430 protein in V. paradoxus TBEA6 resulted in a strain that could no longer grow on TDP, underscoring the biological relevance of this protein-ligand interaction for cellular import. nih.gov
There is currently no available research on the fundamental binding interactions of "Pentanoic acid, 5,5'-thiobis-" or TDP with DNA.
Role in Biochemical Pathway Perturbations: Fundamental Insights
The primary role of TDP in perturbing biochemical pathways is observed in organisms that can metabolize it. In Variovorax paradoxus TBEA6, the introduction of TDP as the sole carbon source triggers a specific catabolic pathway, leading to the production of central metabolic intermediates. nih.govresearchgate.net
The catabolism of TDP begins with its cleavage to form 3-mercaptopropionate (3MP) . nih.gov This intermediate is then further metabolized. Proteomic analysis of V. paradoxus TBEA6 grown on TDP has revealed the upregulation of several key enzymes involved in this pathway. nih.govplos.org
The proposed degradation pathway of TDP involves its conversion to TDP-CoA . nih.gov From here, two potential routes for further breakdown have been suggested based on the identified proteins:
β-elimination: This would involve enoyl-CoA hydratase homologs, a crotonase family protein, a putative 3-hydroxypropionic acid dehydrogenase, and a semialdehyde dehydrogenase homolog, ultimately forming acetyl-CoA. plos.org
β-oxidation: This route would also utilize enoyl-CoA hydratases, a putative carnitinyl-CoA dehydratase, and β-keto-thiolase homologs to yield formyl-CoA and 3-mercaptopropionate. plos.org
The end products of these pathways, such as acetyl-CoA and propionyl-CoA , are common metabolic intermediates that can then enter central metabolic routes like the citric acid cycle. nih.gov The introduction of TDP, therefore, perturbs the cell's metabolism by activating a specialized pathway to channel carbon and sulfur into its central metabolic network.
Table 1: Key Proteins Involved in the Catabolism of 3,3'-Thiodipropionic Acid (TDP) in Variovorax paradoxus TBEA6
| Protein Name/Family | Locus Tag (if available) | Proposed Function in TDP Pathway |
|---|---|---|
| TctC Transport Protein | VPARA-44430 | Binds to TDP for cellular import |
| TctC Transport Protein | VPARA-01760 | Binds to TDP for cellular import |
| Enoyl-CoA Hydratase | Ech-20 | Interacts with TDP-CoA |
| Enoyl-CoA Hydratase | Ech-30 | Implicated in TDP degradation |
| Putative Crotonase Family Protein | VPARA_05510 | Involved in TDP degradation |
| 3-mercaptopropionate dioxygenase | Mdo | High abundance during TDP cultivation |
| Acyl-CoA dehydrogenase-like desulfinase | AcdA | High abundance during TDP cultivation |
| Succinyl-CoA-dependent CoA transferase | Act | High abundance during TDP cultivation |
Development of Chemical Probes for Mechanistic Biological Research
There is no information available in the surveyed scientific literature on the development or use of "Pentanoic acid, 5,5'-thiobis-" or its analog, 3,3'-Thiodipropionic acid, as chemical probes for mechanistic biological research. Their primary research context has been as metabolic substrates or as antioxidants. plos.orgfishersci.com
Future Research Directions and Emerging Opportunities for Pentanoic Acid, 5,5 Thiobis
Innovations in Environmentally Benign Synthetic Chemistry
The synthesis of specialty chemicals is increasingly guided by the principles of green chemistry, which prioritize the use of renewable resources, energy efficiency, and the reduction of hazardous waste. Future research into the synthesis of Pentanoic acid, 5,5'-thiobis- should focus on developing environmentally benign methodologies. A promising avenue lies in exploring biocatalysis, where enzymes could be employed to mediate the key bond-forming reactions under mild conditions. Another area of interest is the use of greener solvents, such as water or supercritical fluids, to replace traditional volatile organic compounds.
Table 1: Potential Green Synthesis Strategies for Pentanoic acid, 5,5'-thiobis-
| Synthesis Strategy | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable enzymes. | Identification and engineering of suitable enzymes (e.g., from extremophiles) for thioether bond formation. |
| Green Solvents | Reduced environmental impact, improved safety. | Investigating the solubility and reactivity of starting materials in water, ionic liquids, or supercritical CO2. |
| Catalytic Approaches | High efficiency, potential for atom economy. | Development of novel, non-toxic catalysts for the selective thioetherification of pentanoic acid precursors. |
| Renewable Feedstocks | Reduced reliance on fossil fuels. | Exploring pathways to synthesize the pentanoic acid backbone from bio-based starting materials. |
Exploration of Novel Materials Science Applications and Advanced Composites
The unique combination of flexible aliphatic chains and a central sulfur atom in Pentanoic acid, 5,5'-thiobis- makes it a compelling candidate for the development of new materials. The dicarboxylic acid functionality allows for its use as a monomer in polymerization reactions, potentially leading to the creation of novel polyesters or polyamides with tailored properties. The presence of the thioether linkage could impart unique characteristics such as improved thermal stability, refractive index, and affinity for metal surfaces.
Future research could explore the incorporation of Pentanoic acid, 5,5'-thiobis- into advanced composites. Its ability to interact with filler materials could be harnessed to create reinforced plastics with enhanced mechanical strength and durability. Furthermore, the sulfur atom could act as a cross-linking site, enabling the formation of robust polymer networks.
Advancements in Computational Modeling and Predictive Chemistry
In the absence of extensive experimental data, computational modeling and predictive chemistry offer a powerful toolkit to explore the potential of Pentanoic acid, 5,5'-thiobis-. Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, electronic structure, and spectroscopic properties. Molecular dynamics simulations could provide insights into its conformational flexibility and its interactions with other molecules or surfaces.
These computational approaches can guide experimental efforts by predicting reaction pathways for its synthesis, identifying potential applications, and screening for desirable properties. For instance, modeling its interaction with different polymer matrices could help in the rational design of new composite materials.
Unveiling Further Mechanistic Insights in Complex Chemical and Biological Systems
The thioether group in Pentanoic acid, 5,5'-thiobis- is a key feature that could play a significant role in its chemical and biological behavior. Future research should aim to unravel the mechanistic details of its reactions. For example, understanding how the sulfur atom influences the reactivity of the carboxylic acid groups is crucial for its application in polymerization and other chemical transformations.
From a biological perspective, while no specific activity has been reported, its structural similarity to other dicarboxylic acids suggests it could potentially interact with biological systems. Investigating its metabolic fate and its potential to interact with enzymes or cellular receptors could reveal new avenues for biomedical applications. Mechanistic studies could employ isotopic labeling and advanced spectroscopic techniques to trace its path in chemical and biological processes.
Development of Next-Generation Analytical Platforms for Characterization and Monitoring
As research into Pentanoic acid, 5,5'-thiobis- progresses, the development of sensitive and selective analytical methods for its characterization and quantification will be paramount. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) could provide a powerful platform for its detection and measurement in various matrices. Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for confirming its structure and purity.
Furthermore, the development of novel sensor technologies for the real-time monitoring of Pentanoic acid, 5,5'-thiobis- in industrial processes or environmental samples could be a significant area of advancement. These platforms would be crucial for quality control during its synthesis and for assessing its potential environmental impact.
Q & A
Basic Research Questions
Synthesis and Purification Methodologies Q: What are the recommended synthetic routes for preparing 5,5'-thiobis-pentanoic acid, and how can purity be ensured? A: The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., DCC or EDC) to link pentanoic acid derivatives with thiol-containing intermediates. For example, thioether bonds can form under nitrogen atmosphere using mercapto-substituted precursors. Post-synthesis, purification via column chromatography (e.g., CH₂Cl₂:MeOH = 5:1) is critical to isolate the product . Purity validation should combine HPLC (>95% peak area) and elemental analysis (C, H, S content within 0.3% of theoretical values).
Spectroscopic Characterization Q: Which analytical techniques are most effective for characterizing 5,5'-thiobis-pentanoic acid? A: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming the sulfur bridge and backbone structure. For instance, the thiobis group’s protons appear as distinct singlets in ¹H NMR (δ ~2.8–3.2 ppm). Mass spectrometry (LC-MS or HRMS) provides molecular weight verification, while FT-IR identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfur-related bands (C-S ~600–700 cm⁻¹) .
Physicochemical Properties Q: What key physicochemical properties should researchers prioritize for experimental design? A: Critical properties include:
- Solubility : Hydrophobic due to the thiobis group; soluble in DMSO or methanol but poorly in water.
- Thermal Stability : Decomposition observed at ~300°C via TGA .
- pKa : The carboxylic acid group has a pKa ~4.8, requiring pH-controlled reactions . These properties guide solvent selection, storage conditions (−20°C under argon), and reaction pH optimization.
Advanced Research Questions
Mechanistic Studies on Sulfur Reactivity Q: How does the 5,5'-thiobis group influence the compound’s reactivity in nucleophilic or oxidative environments? A: The sulfur bridge acts as a weak electron donor, increasing susceptibility to oxidation (e.g., forming sulfoxides). Kinetic studies using hydrogen peroxide or mCPBA reveal oxidation rates 2–3× faster than non-sulfur analogs. Computational modeling (DFT) can predict reactive sites, showing higher electron density at the sulfur atoms .
Contradictory Data in Stability Assessments Q: How to resolve discrepancies in reported stability profiles under varying humidity conditions? A: Contradictions often arise from impurities or residual solvents (e.g., DMF). Accelerated stability testing (40°C/75% RH for 4 weeks) with Karl Fischer titration quantifies hygroscopicity. For instance, moisture uptake >2% w/w correlates with hydrolysis of the thiobis group. Cross-validate using XRPD to detect crystalline vs. amorphous phase changes .
Biological Interactions and Inhibition Mechanisms Q: What strategies are effective for studying enzyme inhibition by 5,5'-thiobis-pentanoic acid? A: Use competitive inhibition assays (e.g., with dehydrogenase enzymes) at varying substrate concentrations. IC₅₀ values can be determined via fluorometric or colorimetric methods (e.g., NADH depletion). Molecular docking simulations (AutoDock Vina) highlight binding affinities at active sites, particularly with cysteine residues forming disulfide bonds .
Computational Modeling of Molecular Interactions Q: How can molecular dynamics (MD) simulations predict the compound’s behavior in lipid membranes? A: MD simulations (GROMACS) with lipid bilayer models (e.g., POPC) show preferential partitioning into hydrophobic regions due to the thiobis group. Free energy calculations (PMF) reveal a ΔG of −12 kJ/mol for membrane insertion, suggesting potential as a drug delivery vehicle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
